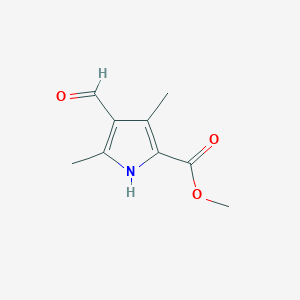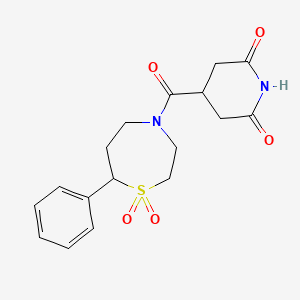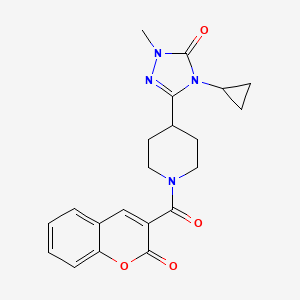![molecular formula C20H18Cl2N4O2 B2390406 [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine CAS No. 477858-67-6](/img/structure/B2390406.png)
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, dichlorophenyl, and methoxyphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine typically involves multiple steps, including the formation of the triazole ring and the introduction of the dichlorophenyl and methoxyphenyl groups. Common reagents used in the synthesis include triazole precursors, chlorinated aromatic compounds, and dimethylamine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further use or commercialization.
Analyse Des Réactions Chimiques
Types of Reactions
[(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure can be modified to create analogs that help in understanding the structure-activity relationships.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with specific therapeutic effects.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, agrochemicals, and other products that require complex organic molecules.
Mécanisme D'action
The mechanism of action of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares the dichlorophenyl group but lacks the triazole and methoxyphenyl groups.
Other Triazole Derivatives: Compounds with similar triazole structures but different substituents can be compared to highlight the unique properties of [(E)-2-[1-(3,5-dichlorophenyl)-4-(4-methoxybenzoyl)-1H-1,2,3-triazol-5-yl]ethenyl]dimethylamine.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides opportunities for the development of new compounds with specific properties and functions.
Propriétés
IUPAC Name |
[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18Cl2N4O2/c1-25(2)9-8-18-19(20(27)13-4-6-17(28-3)7-5-13)23-24-26(18)16-11-14(21)10-15(22)12-16/h4-12H,1-3H3/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSMZGBMUPBNII-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(2,2-Difluoroethyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2390323.png)

![5-amino-N-(3-fluorophenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390327.png)


![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2390336.png)
![N-(4-acetylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2390337.png)


![3-(4-fluorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2390342.png)

![4,7,8-Trimethyl-6-propan-2-yl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2390344.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2390346.png)
